molecular formula C25H23NO5 B2765545 5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid CAS No. 2193051-93-1

5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid

Cat. No.: B2765545
CAS No.: 2193051-93-1
M. Wt: 417.461
InChI Key: HMBIWXASQMHQJF-HNNXBMFYSA-N
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Description

5-[(1S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid is a benzoic acid derivative functionalized with a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc)-protected aminoethyl group at position 5 and a methoxy group at position 2. The stereochemistry of the ethyl side chain is specified as (S)-configuration. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a protected amino acid building block, enabling the incorporation of aromatic and sterically tailored residues into peptide chains . The Fmoc group provides temporary protection for the amine during synthesis, which can be selectively removed under mild basic conditions (e.g., piperidine) .

Properties

IUPAC Name

5-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-15(16-11-12-23(30-2)21(13-16)24(27)28)26-25(29)31-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,26,29)(H,27,28)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBIWXASQMHQJF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.

Biological Activity

5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid, commonly referred to as a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and bioactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C21H23N3O4, with a molar mass of approximately 377.39 g/mol. The compound is typically a solid with an off-white to pale yellow appearance and is soluble in organic solvents like DMSO and DMF.

PropertyValue
Molecular FormulaC21H23N3O4
Molar Mass377.39 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySlightly in DMSO, DMF
Melting Point>128°C (dec.)

Anti-inflammatory Effects

Recent studies have indicated that benzoic acid derivatives, including the compound in focus, exhibit significant anti-inflammatory properties. Specifically, research has shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This mechanism is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune disorders .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. It has been suggested that the benzoic acid moiety facilitates binding to specific receptors or enzymes that play crucial roles in mediating inflammatory responses. For instance, structural studies have identified key interactions between the compound and IL-15Rα, a receptor critical for IL-15 signaling in immune responses .

Anticancer Potential

In addition to its anti-inflammatory effects, there is emerging evidence supporting the anticancer potential of this compound. Some studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The presence of the Fmoc group may enhance cellular uptake and bioavailability, further contributing to its efficacy as an anticancer agent .

Study 1: Inhibition of IL-15 Signaling

A recent study evaluated the effects of various benzoic acid derivatives on IL-15 signaling pathways. The results demonstrated that this compound significantly reduced IL-15 mediated PBMC proliferation at concentrations as low as 50 μM. This suggests a promising therapeutic role for this compound in treating inflammatory diseases where IL-15 is implicated .

Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in a notable decrease in cell viability and induction of apoptosis, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
5-[(1S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid Benzoic acid - 2-OCH₃
- 5-(S)-ethyl-Fmoc-amino
427.44 Peptide synthesis; introduces aromaticity and steric bulk
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid Benzoic acid - 5-F
- 2-Fmoc-amino
397.37 Enhanced electron-withdrawing effects; potential for improved binding in peptide mimetics
5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid Furan-3-carboxylic acid - 2-CH₃
- 5-Fmoc-aminomethyl
377.39 Heterocyclic core; improved solubility and metabolic stability
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid Oxazole-5-carboxylic acid - 4-CH₂CH₃
- 2-Fmoc-amino
378.38 Electron-deficient core; modulates acidity and reactivity in couplings
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid Thiophene-3-carboxylic acid - 5-CH₃
- 2-Fmoc-amino
379.43 Increased lipophilicity; potential for membrane permeability enhancement

Key Comparative Analysis

Electronic and Steric Effects
  • Fluorine Substitution (): The 5-fluoro analog replaces the ethyl group with fluorine, introducing strong electron-withdrawing effects. This modification may enhance hydrogen bonding and stability in peptide-receptor interactions .
  • Heterocyclic Cores (): Compounds with furan, oxazole, or thiophene cores exhibit distinct electronic profiles. Thiophene’s aromaticity () enhances lipophilicity, favoring cell-penetrating peptide applications .
Physicochemical Properties
  • Solubility: The furan derivative () may exhibit higher aqueous solubility due to its heterocyclic oxygen, whereas the thiophene analog () is more lipophilic .
  • Stability: The methoxy group in the target compound (position 2) provides steric protection against enzymatic degradation, a feature absent in the oxazole and thiophene variants .

Q & A

Q. What are the recommended synthetic routes for preparing 5-[(1S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves Fmoc protection of the amino group, followed by coupling reactions. Key steps include:
  • Fmoc introduction : React the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate) .
  • Carboxylic acid activation : Use coupling agents like HATU or DCC to facilitate amide bond formation .
  • Purification : Employ column chromatography or preparative HPLC to isolate the final product, with purity confirmed via NMR and mass spectrometry .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
  • Ventilation : Work in a fume hood to minimize exposure to respiratory irritants (H335 hazard) .
  • Spill management : Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirm stereochemistry (e.g., (S)-configuration) and monitor Fmoc deprotection .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when integrating this compound into peptide chains?

  • Methodological Answer :
  • Solvent selection : Use DMF or DCM to enhance reagent solubility and reduce steric hindrance .
  • Temperature control : Conduct reactions at 0–4°C to minimize racemization .
  • Catalyst optimization : Employ HOBt or Oxyma Pure as additives to suppress side reactions .

Q. What strategies resolve contradictions in reported toxicity data across safety data sheets (SDS)?

  • Methodological Answer :
  • Cross-reference peer-reviewed studies : Validate acute toxicity (e.g., LD50) against databases like PubChem or ToxNet .
  • In-house testing : Perform Ames tests or cell viability assays (e.g., MTT) to confirm ecotoxicological profiles .
  • Risk mitigation : Assume worst-case scenarios (e.g., treat as Category 2 skin irritant) until data is reconciled .

Q. How does the Fmoc group influence the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic conditions : Fmoc is stable in mild acids (e.g., TFA) but cleaved by strong acids (e.g., HBr/acetic acid) .
  • Basic conditions : Susceptible to piperidine or DBU-mediated deprotection (20% v/v in DMF, 30 min) .
  • Storage : Store at –20°C under inert gas (argon) to prevent moisture-induced degradation .

Q. What computational methods predict the compound’s reactivity in novel biochemical contexts?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with enzymatic targets (e.g., proteases) .
  • DFT calculations : Analyze electron density maps (Gaussian 16) to predict nucleophilic attack sites .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (GROMACS) .

Data Contradiction & Validation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) from different synthesis batches?

  • Methodological Answer :
  • Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6) for chemical shift calibration .
  • Batch comparison : Perform principal component analysis (PCA) on NMR data to identify outlier batches .
  • Stereochemical validation : Compare experimental optical rotation with literature values to confirm enantiopurity .

Application-Specific Guidance

Q. What role does the 2-methoxybenzoic acid moiety play in drug delivery systems?

  • Methodological Answer :
  • Lipophilicity enhancement : The methoxy group improves membrane permeability (logP >2.5) .
  • Targeted release : Design pH-sensitive prodrugs that hydrolyze in tumor microenvironments (pH 6.5–7.0) .

Q. How can this compound be adapted for solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Resin loading : Use Wang or Rink amide resins with DIC/HOBt activation .
  • Deprotection cycles : Apply 20% piperidine in DMF (2 × 5 min) for Fmoc removal .
  • Cleavage : Treat with TFA:thioanisole:H2O (95:3:2) to release the peptide .

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